

Application Notes and Protocols for Ningetinib Tosylate in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ningetinib Tosylate is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets c-MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), Axl, Mer, and Flt3 (Fms-like tyrosine kinase 3).[1][2] By competitively binding to the ATP-binding pocket of these kinases, Ningetinib Tosylate disrupts downstream signaling pathways, thereby inhibiting tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2] These Application Notes provide detailed protocols for the dosing and administration of Ningetinib Tosylate in mice for preclinical research.

Data Presentation

Table 1: Reported Dosing of **Ningetinib Tosylate** in Mice



Mouse Model	Dose	Administrat ion Route	Frequency	Duration	Reference
Acute Myeloid Leukemia (AML) Xenograft (MOLM13 cells in NSG mice)	30 mg/kg	Oral gavage	Daily	14 consecutive days	[3]
Acute Myeloid Leukemia (AML) Allograft (Ba/F3-FLT3- ITD cells in BALB/c mice)	30 mg/kg	Oral gavage	Daily	Until first death in vehicle group	
Orthotopic Glioblastoma Xenograft (U87MG cells)	20 mg/kg	Oral	Daily	21 days	

Table 2: Vehicle Formulation for Oral Administration



Component	Proportion Notes		
DMSO	10%	Initially dissolve Ningetinib Tosylate in DMSO to create a stock solution.	
PEG300	40%	Add to the DMSO stock solution and mix thoroughly.	
Tween-80	5%	Add to the DMSO/PEG300 mixture and mix thoroughly.	
Saline 45%		Add saline to the final mixture to achieve the desired final concentration. The working solution for in vivo experiments should be prepared fresh on the same day.	

Experimental Protocols

Protocol 1: Preparation of Ningetinib Tosylate for Oral Gavage

This protocol describes the preparation of a **Ningetinib Tosylate** solution for oral administration to mice.

Materials:

- Ningetinib Tosylate powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes



- Vortex mixer
- Heating block or sonicator (optional)

Procedure:

- Prepare Stock Solution:
 - Calculate the required amount of Ningetinib Tosylate based on the desired final concentration and total volume.
 - Weigh the Ningetinib Tosylate powder and place it in a sterile microcentrifuge tube.
 - Add the calculated volume of DMSO to the tube to achieve a concentrated stock solution (e.g., 25 mg/mL).
 - Vortex thoroughly to dissolve the powder completely. Gentle heating or sonication may be used to aid dissolution if precipitation occurs.
- Prepare Vehicle Mixture:
 - In a separate sterile tube, prepare the vehicle mixture by combining PEG300 and Tween-80 in the appropriate proportions (e.g., for a 1 mL final solution, mix 400 μL of PEG300 and 50 μL of Tween-80).
- Prepare Final Dosing Solution:
 - Add the Ningetinib Tosylate stock solution to the vehicle mixture.
 - Vortex the solution until it is homogeneous.
 - Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume and concentration.
 - Important: The working solution for in vivo experiments should be prepared fresh daily.

Protocol 2: Administration of Ningetinib Tosylate by Oral Gavage in Mice



This protocol outlines the procedure for administering **Ningetinib Tosylate** to mice via oral gavage.

Materials:

- Prepared Ningetinib Tosylate dosing solution
- Appropriately sized feeding needles (gavage needles) for mice (e.g., 20-22 gauge, 1.5 inches)
- Syringes (1 mL)
- Animal scale

Procedure:

- Animal Preparation:
 - Weigh each mouse accurately to determine the correct volume of the dosing solution to administer. The typical dosing volume for oral gavage in mice is 10 mL/kg of body weight.
 [1]
 - Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
- Administration:
 - Draw the calculated volume of the Ningetinib Tosylate solution into a syringe fitted with a gavage needle.
 - Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
 - Ensure the needle is correctly placed in the esophagus and not the trachea before slowly dispensing the solution.
 - Withdraw the needle gently.
- Post-Administration Monitoring:



- Monitor the mouse for any immediate adverse reactions.
- Return the mouse to its cage and observe its behavior.
- Throughout the study, monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and altered food and water intake. No significant weight loss or other serious toxic effects were observed in mice dosed at 30 mg/kg/day for 14 consecutive days.[3]

Protocol 3: Establishing a Subcutaneous Xenograft Tumor Model

This protocol provides a general method for establishing a subcutaneous tumor xenograft model in immunodeficient mice.

Materials:

- Cancer cell line (e.g., MOLM13 for AML)
- Immunodeficient mice (e.g., NSG mice)
- · Cell culture medium
- Phosphate-buffered saline (PBS)
- Matrigel (optional, can improve tumor take rate)
- Syringes (1 mL) and needles (25-27 gauge)
- Calipers

Procedure:

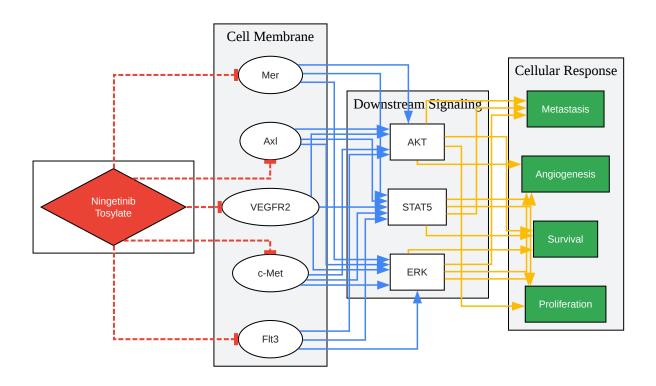
- Cell Preparation:
 - Culture the desired cancer cell line under standard conditions.
 - Harvest the cells during their exponential growth phase.



- Wash the cells with sterile PBS and resuspend them in a mixture of PBS or culture medium, with or without Matrigel, at the desired concentration (e.g., 1 x 10⁷ cells in 100 μL).
- Tumor Cell Implantation:
 - Anesthetize the mouse according to approved institutional protocols.
 - Inject the cell suspension subcutaneously into the flank of the mouse.
- Tumor Growth Monitoring:
 - Allow the tumors to establish and grow to a palpable size.
 - Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Initiation of Treatment:
 - Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Begin administration of Ningetinib Tosylate or vehicle control as described in Protocol 2.

Mandatory Visualizations

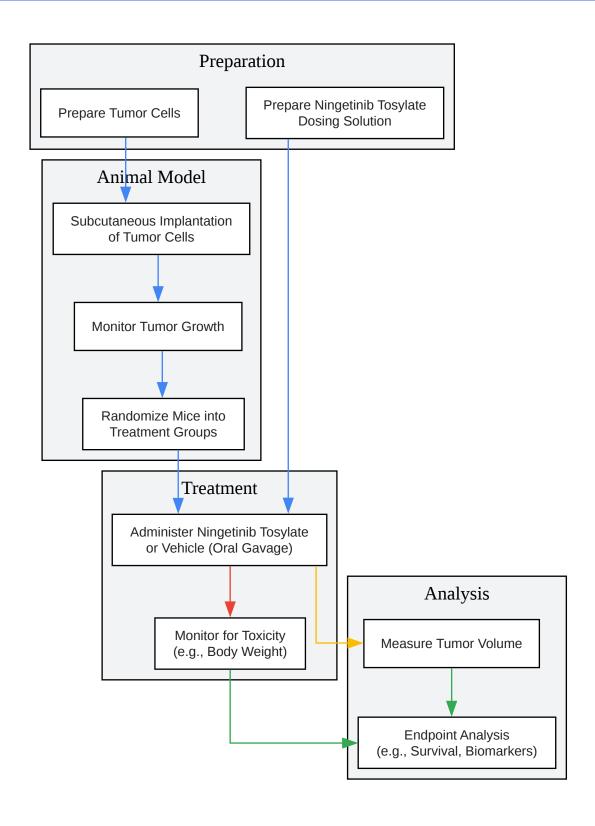




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Caption: Signaling pathway inhibited by Ningetinib Tosylate.





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Caption: Experimental workflow for in vivo efficacy studies.



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